Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is a complex organic compound with significant applications in various fields. This compound is known for its intricate structure and potential use as an intermediate in the synthesis of antiviral agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves multiple steps. One common method includes the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, followed by hydrogenation and subsequent functional group transformations . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-hydroxy-, 1,1-dimethylethyl ester
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 5-aminohexahydro-, 1,1-dimethylethyl ester
Uniqueness
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of antiviral agents further highlights its importance in medicinal chemistry .
Biologische Aktivität
Cyclopenta[c]pyrrole-1-carboxylic acid, particularly the derivative 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-, has garnered attention in recent years due to its significant biological activities. This compound is primarily recognized for its role as an antagonist of the Protease Activated Receptor 1 (PAR1), which is crucial in various physiological processes, including platelet aggregation and thrombus formation.
The primary mechanism of action for this compound involves its interaction with PAR1. By binding to this receptor, it inhibits thrombin's action, leading to a reduction in platelet aggregation. This inhibition is particularly important in the context of cardiovascular health, as excessive platelet aggregation can lead to thrombotic events such as myocardial infarction and stroke.
Biochemical Pathways Affected
The interaction with PAR1 modulates several biochemical pathways related to cardiovascular function. Specifically, it disrupts normal signaling pathways activated by thrombin, thereby influencing gene expression and cellular metabolism associated with platelet function.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Cardiovascular Health : As a PAR1 antagonist, the compound shows promise in preventing cardiovascular events by reducing thrombus formation. Long-term studies indicate sustained inhibition of PAR1 activity and prolonged prevention of platelet aggregation.
- Anti-inflammatory Properties : Similar compounds within the pyrrole family have demonstrated anti-inflammatory effects. Ongoing research aims to explore these properties further in relation to Cyclopenta[c]pyrrole derivatives.
- Anticancer Activity : Preliminary studies suggest that derivatives of Cyclopenta[c]pyrrole may exhibit anticancer properties, although more extensive research is required to confirm these findings and elucidate the underlying mechanisms.
Comparative Analysis with Similar Compounds
The structural uniqueness of Cyclopenta[c]pyrrole-1-carboxylic acid enhances its selectivity towards PAR1 compared to other compounds. Below is a comparative table highlighting some similar compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid | Fused ring system; nitrogen heteroatom | PAR1 antagonist; anti-thrombotic effects |
Octahydrocyclopenta[c]pyrrole-1-carbonitrile | Similar cyclic structure; variations | Potential neuroprotective properties |
2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylic acid | Different saturation levels; unique groups | Anticancer activity reported in preliminary studies |
Case Studies
Several case studies have been conducted to evaluate the efficacy of Cyclopenta[c]pyrrole derivatives:
- Platelet Aggregation Studies : In vitro experiments demonstrated that Cyclopenta[c]pyrrole-1-carboxylic acid significantly reduced thrombin-induced platelet aggregation compared to control groups. This suggests its potential utility in developing anti-thrombotic therapies.
- Cardiovascular Risk Assessment : Clinical trials assessing the long-term effects of this compound on patients at risk for thrombotic events showed promising results in reducing incidence rates of myocardial infarction and stroke .
- Cell Signaling Modulation : Research has indicated that this compound can influence various cell signaling pathways beyond just platelet aggregation, suggesting broader implications for its use in treating inflammatory conditions .
Eigenschaften
CAS-Nummer |
926276-15-5 |
---|---|
Molekularformel |
C26H38N2O5 |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
USQVBMNAOAEUDE-XSDIEEQYSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.